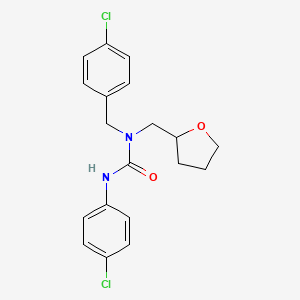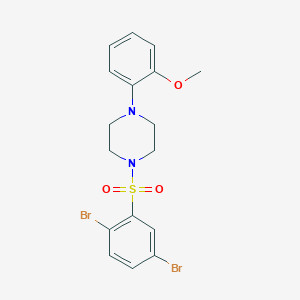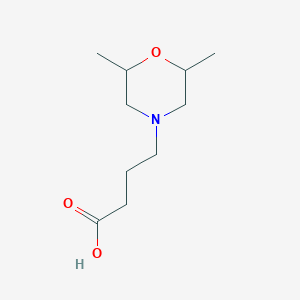
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione is an organic compound characterized by the presence of two pyrazole rings attached to a hexane backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)hexan-1,6-dion beinhaltet typischerweise die Reaktion von 3,5-Dimethylpyrazol mit Hexan-1,6-dion unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet:
Ausgangsstoffe: 3,5-Dimethylpyrazol und Hexan-1,6-dion.
Reaktionsbedingungen: Die Reaktion wird häufig in einem Lösungsmittel wie Dichlormethan oder Ethanol mit einem Katalysator wie Essigsäure durchgeführt.
Verfahren: Das Gemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis die Reaktion abgeschlossen ist. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei oft automatisierte Systeme für Mischen, Erhitzen und Reinigung eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)hexan-1,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Pyrazolringe können an Substitutionsreaktionen teilnehmen, bei denen Wasserstoffatome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Ethanol.
Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Alkanen.
Substitution: Bildung von halogenierten Pyrazolderivaten.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)hexan-1,6-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie zur Bildung von Metallkomplexen verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder bioaktives Molekül untersucht.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Wird bei der Synthese von fortgeschrittenen Materialien wie Polymeren und Nanomaterialien eingesetzt.
5. Wirkmechanismus
Der Mechanismus, über den 1,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)hexan-1,6-dion seine Wirkungen entfaltet, hängt von seiner Anwendung ab:
Enzyminhibition: Die Verbindung kann an das aktive Zentrum von Enzymen binden und so den Zugang des Substrats blockieren und die Enzymaktivität hemmen.
Metallkomplexbildung: Wirkt als chelatbildendes Mittel, bindet an Metallionen und bildet stabile Komplexe.
Bioaktivität: Wechselwirkt mit zellulären Zielstrukturen und beeinflusst möglicherweise Signalwege und Zellfunktionen.
Wirkmechanismus
The mechanism by which 1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Metal Complex Formation: Acts as a chelating agent, binding to metal ions and forming stable complexes.
Bioactivity: Interacts with cellular targets, potentially affecting signaling pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,6-Bis(1H-pyrazol-1-yl)hexan-1,6-dion: Fehlen die Methylgruppen an den Pyrazolringen.
1,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)hexan-2,5-dion: Hat unterschiedliche Positionen für die Carbonylgruppen.
Einzigartigkeit
1,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)hexan-1,6-dion ist aufgrund des Vorhandenseins von Methylgruppen an den Pyrazolringen einzigartig, die seine Reaktivität und Bindungseigenschaften beeinflussen können. Dieses Strukturmerkmal kann seine Stabilität und Spezifität bei der Bildung von Komplexen oder der Wechselwirkung mit biologischen Zielstrukturen verbessern.
Eigenschaften
Molekularformel |
C16H22N4O2 |
|---|---|
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
1,6-bis(3,5-dimethylpyrazol-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C16H22N4O2/c1-11-9-13(3)19(17-11)15(21)7-5-6-8-16(22)20-14(4)10-12(2)18-20/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
PVQVHVOFNNSYPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C(=O)CCCCC(=O)N2C(=CC(=N2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)



![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)



![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)



